An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid
This technical guide provides a detailed analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound using modern spectroscopic techniques. The guide offers predicted chemical shifts, coupling constants, and a comprehensive experimental protocol for acquiring high-quality NMR data.
Introduction
3-(5-Bromo-benzofuran-2-yl)-acrylic acid is a member of the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate structural characterization is paramount in the synthesis and development of novel benzofuran derivatives. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such compounds in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectral features of the title compound, providing a foundational understanding for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-(5-Bromo-benzofuran-2-yl)-acrylic acid. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects, and by drawing comparisons with structurally related benzofuran and acrylic acid derivatives.[4][5][6] The numbering scheme used for the assignments is presented in the molecular structure diagram below.
Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | br s | - | 12-H (COOH) |
| ~8.05 | d | J ≈ 1.8 Hz | 4-H |
| ~7.70 | d | J ≈ 8.8 Hz | 7-H |
| ~7.60 | dd | J ≈ 8.8, 1.8 Hz | 6-H |
| ~7.50 | d | J ≈ 16.0 Hz | 9-H (β-vinylic) |
| ~7.15 | s | - | 3-H |
| ~6.60 | d | J ≈ 16.0 Hz | 10-H (α-vinylic) |
Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C-11 (C=O) |
| ~155.0 | C-7a |
| ~150.0 | C-2 |
| ~138.0 | C-9 |
| ~130.0 | C-5 |
| ~128.5 | C-3a |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~118.0 | C-10 |
| ~116.0 | C-7 |
| ~115.0 | C-3 |
Rationale for Spectral Predictions
The predicted chemical shifts are influenced by the electronic environment of each nucleus. The bromine atom at the C-5 position is expected to have a notable effect on the chemical shifts of the aromatic protons and carbons due to its electronegativity and its ability to participate in resonance. The acrylic acid moiety introduces vinylic protons with a characteristic large trans coupling constant (J ≈ 16.0 Hz). The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid.
Sample Preparation
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Analyte: 3-(5-Bromo-benzofuran-2-yl)-acrylic acid
-
Mass: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point.[7] The residual proton signal of DMSO-d₅ appears at approximately 2.50 ppm.
-
Procedure:
-
Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. A brief application of sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a concentrated sample.
-
Spectral Width (SW): 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H NMR and the carbon signal of DMSO-d₆ at 39.52 ppm for ¹³C NMR.
Causality Behind Experimental Choices
-
Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules like carboxylic acids. It also allows for the observation of exchangeable protons (like the COOH proton) which might be lost in protic solvents like D₂O.
-
Concentration: The specified concentration ranges are crucial for obtaining a good signal-to-noise ratio within a practical timeframe, especially for the less sensitive ¹³C nucleus.[7]
-
Field Strength: A higher magnetic field strength (400 MHz or greater) is advocated to increase spectral dispersion, which helps in resolving overlapping signals and facilitates more accurate interpretation of coupling patterns.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid with the atom numbering used for the NMR assignments.
Caption: Molecular structure of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid with atom numbering for NMR assignments.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid, alongside a robust experimental protocol for data acquisition. The provided spectral predictions serve as a valuable reference for chemists and researchers working on the synthesis and characterization of this and related compounds. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for unambiguous structural elucidation and for ensuring the purity and identity of synthesized materials in a research and development setting.
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